Cas no 1805139-03-0 (Methyl 5-amino-4-(difluoromethyl)-2-iodopyridine-3-carboxylate)

Methyl 5-amino-4-(difluoromethyl)-2-iodopyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 5-amino-4-(difluoromethyl)-2-iodopyridine-3-carboxylate
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- Inchi: 1S/C8H7F2IN2O2/c1-15-8(14)5-4(6(9)10)3(12)2-13-7(5)11/h2,6H,12H2,1H3
- InChI Key: LPSGAWKECVPMGF-UHFFFAOYSA-N
- SMILES: IC1C(C(=O)OC)=C(C(F)F)C(=CN=1)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 243
- Topological Polar Surface Area: 65.2
- XLogP3: 1.3
Methyl 5-amino-4-(difluoromethyl)-2-iodopyridine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029066322-1g |
Methyl 5-amino-4-(difluoromethyl)-2-iodopyridine-3-carboxylate |
1805139-03-0 | 97% | 1g |
$1,475.10 | 2022-04-01 |
Methyl 5-amino-4-(difluoromethyl)-2-iodopyridine-3-carboxylate Related Literature
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Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
Additional information on Methyl 5-amino-4-(difluoromethyl)-2-iodopyridine-3-carboxylate
Methyl 5-amino-4-(difluoromethyl)-2-iodopyridine-3-carboxylate (CAS No. 1805139-03-0): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 5-amino-4-(difluoromethyl)-2-iodopyridine-3-carboxylate, identified by its CAS number 1805139-03-0, is a highly valuable intermediate in the realm of pharmaceutical synthesis. This compound, characterized by its intricate molecular structure, has garnered significant attention due to its versatile applications in the development of novel therapeutic agents. The presence of both amino and carboxylate functional groups, coupled with the unique substitution pattern including an iodine atom and a difluoromethyl group, makes it a compelling candidate for further chemical manipulation and medicinal chemistry exploration.
The significance of this compound cannot be overstated, particularly in the context of contemporary drug discovery. Recent advancements in synthetic methodologies have highlighted its role as a building block for constructing complex pharmacophores. For instance, the iodine substituent at the 2-position of the pyridine ring facilitates cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are pivotal in generating biaryl structures prevalent in many active pharmaceutical ingredients (APIs). Meanwhile, the difluoromethyl group is renowned for its ability to enhance metabolic stability and binding affinity at biological targets, making it a desirable feature in drug design.
In the realm of medicinal chemistry, Methyl 5-amino-4-(difluoromethyl)-2-iodopyridine-3-carboxylate has been leveraged to develop potential treatments for a variety of diseases. One notable area of research involves its application in anticancer therapies. The pyridine scaffold is a common motif in kinase inhibitors, and modifications thereof have led to several FDA-approved drugs. The incorporation of the amino group allows for further derivatization into potent small-molecule inhibitors that can modulate signaling pathways dysregulated in cancer cells. Moreover, the difluoromethyl group has been shown to improve pharmacokinetic properties, such as reducing susceptibility to enzymatic degradation.
Another promising application lies in the development of antiviral agents. The structural features of Methyl 5-amino-4-(difluoromethyl)-2-iodopyridine-3-carboxylate make it a suitable precursor for designing compounds that can interfere with viral replication cycles. For example, researchers have explored its potential as a scaffold for inhibitors targeting viral proteases or polymerases. The iodine atom provides a handle for further functionalization via transition-metal-catalyzed reactions, enabling the construction of complex analogues with enhanced antiviral activity. Such efforts are particularly relevant in light of emerging viral threats and the ongoing need for effective antiviral medications.
The compound's utility extends beyond oncology and virology. It has also been investigated as a component in neurodegenerative disease treatments. Pyridine derivatives are known to interact with central nervous system (CNS) receptors and enzymes, making them candidates for addressing conditions such as Alzheimer's disease and Parkinson's disease. The specific substitution pattern of Methyl 5-amino-4-(difluoromethyl)-2-iodopyridine-3-carboxylate allows for fine-tuning of pharmacological properties to achieve desired receptor binding profiles. This flexibility underscores its importance as a synthetic intermediate capable of yielding diverse chemical entities with therapeutic potential.
From a synthetic chemistry perspective, Methyl 5-amino-4-(difluoromethyl)-2-iodopyridine-3-carboxylate exemplifies the power of multi-functionalized heterocycles in drug discovery. Its synthesis typically involves multi-step organic transformations that highlight modern techniques such as palladium-catalyzed cross-coupling and fluorination methods. These processes not only showcase advancements in synthetic methodology but also demonstrate the compound's role as a linchpin in constructing complex molecular architectures. The ability to efficiently produce this intermediate underscores its importance in industrial-scale pharmaceutical manufacturing.
The growing interest in Methyl 5-amino-4-(difluoromethyl)-2-iodopyridine-3-carboxylate is also driven by its compatibility with various biocatalytic approaches. Enzymatic transformations have emerged as powerful tools for late-stage functionalization, offering advantages over traditional chemical methods such as milder reaction conditions and higher selectivity. For instance, reductive amination or enzymatic hydrolysis can be employed to introduce additional functional groups or modify existing ones without compromising the integrity of sensitive moieties like the iodine atom or difluoromethyl group. Such innovations underscore the compound's adaptability within evolving synthetic landscapes.
In conclusion, Methyl 5-amino-4-(difluoromethyl)-2-iodopyridine-3-carboxylate (CAS No. 1805139-03-0) represents a cornerstone in modern pharmaceutical synthesis. Its unique structural features enable diverse applications across multiple therapeutic areas, particularly oncology, virology, and neurology. The ongoing research into this compound highlights its potential not only as an intermediate but also as an inspiration for future drug discovery endeavors. As synthetic methodologies continue to advance, Methyl 5-amino-4-(difluoromethyl)-2-iodopyridine-3-carboxylate will undoubtedly remain at the forefront of medicinal chemistry innovation.
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